

3-Chloro-4-ethoxybenzaldehyde CAS number 99585-10-1 properties

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Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzaldehyde

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An In-depth Technical Guide to **3-Chloro-4-ethoxybenzaldehyde** (CAS 99585-10-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Chloro-4-ethoxybenzaldehyde**, a pivotal aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document synthesizes core chemical data, field-proven insights into its synthesis and handling, and its strategic applications in modern organic chemistry.

Core Compound Identity and Significance

3-Chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde recognized for its unique electronic and steric properties conferred by the chloro, ethoxy, and formyl groups on the benzene ring.^{[1][2]} This specific substitution pattern makes it a valuable and reactive building block for constructing more complex molecular architectures.^{[1][2]} Its primary significance lies in its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.^{[1][3][4]} The reactivity of the aldehyde group, modulated by the electron-donating ethoxy group and the electron-withdrawing chloro group, allows it to readily participate in essential carbon-carbon and carbon-heteroatom bond-forming reactions.^{[1][2]}

Structural Representation

Caption: Chemical Structure of **3-Chloro-4-ethoxybenzaldehyde**.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. The following tables summarize the known physical properties and predicted spectroscopic data for **3-Chloro-4-ethoxybenzaldehyde**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	99585-10-1	[1][2][4][5]
Molecular Formula	C ₉ H ₉ ClO ₂	[1][5]
Molecular Weight	184.62 g/mol	[2][5]
Appearance	White flaky solid	[1][2]
Purity	≥ 95% (HPLC)	[1][2]
Boiling Point	283.8 ± 20.0 °C (Predicted)	[5][6]
Density	1.202 ± 0.06 g/cm ³ (Predicted)	[5][6]
Storage Conditions	0–8 °C, under inert gas (Nitrogen or Argon)	[1][5][7]
InChI Key	ZYDPBMFCTQAEMR- UHFFFAOYSA-N	[2][4]
SMILES	CCOC1=C(C=C(C=C1)C=O)Cl	[4]

Table 2: Predicted Spectroscopic Data

Direct experimental spectra for this specific compound are not widely published. The following predictions are based on established principles of spectroscopy and comparative analysis with the structurally similar compound 4-ethoxybenzaldehyde.[8][9][10]

Technique	Expected Features
¹ H NMR	~9.8 ppm (s, 1H): Aldehydic proton (-CHO).~7.8-7.9 ppm (m, 2H): Aromatic protons ortho to the aldehyde group.~7.0 ppm (d, 1H): Aromatic proton para to the aldehyde group.~4.2 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH ₂ CH ₃).~1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH ₂ CH ₃).
¹³ C NMR	~191 ppm: Aldehyde carbonyl carbon.~160 ppm: Aromatic carbon attached to the ethoxy group.~125-135 ppm: Aromatic carbons.~65 ppm: Methylene carbon of the ethoxy group.~15 ppm: Methyl carbon of the ethoxy group.
IR (Infrared)	~2830 & 2730 cm ⁻¹ : C-H stretch of the aldehyde.~1700 cm ⁻¹ : Strong C=O stretch of the conjugated aldehyde.[11]~1600, 1580, 1500 cm ⁻¹ : C=C stretching of the aromatic ring.~1260 cm ⁻¹ : Aryl-O stretching of the ether.~800-850 cm ⁻¹ : C-Cl stretching.
Mass Spec (EI)	m/z 184/186: Molecular ion peak [M] ⁺ showing a characteristic 3:1 isotopic pattern for chlorine. [2]m/z 183/185: [M-H] ⁺ fragment.m/z 155/157: [M-CHO] ⁺ or [M-H-CO] ⁺ fragment.[2]m/z 139: [M-OC ₂ H ₅] ⁺ fragment (loss of ethoxy radical).[2]

Synthesis and Purification Protocol

The most direct and industrially relevant synthesis of **3-Chloro-4-ethoxybenzaldehyde** is via electrophilic aromatic substitution on 4-ethoxybenzaldehyde.[2] The ethoxy group is a strong ortho-, para- director, while the aldehyde is a meta- director. This directing effect synergy favors substitution at the position ortho to the ethoxy group (and meta to the aldehyde), yielding the desired product.

Workflow: Synthesis via Electrophilic Chlorination

Caption: Synthetic workflow for **3-Chloro-4-ethoxybenzaldehyde**.

Experimental Protocol: Synthesis

Objective: To synthesize **3-Chloro-4-ethoxybenzaldehyde** from 4-ethoxybenzaldehyde.

Materials:

- 4-Ethoxybenzaldehyde (1.0 eq)
- Dichloromethane (DCM) or another suitable inert solvent
- Iron(III) chloride (FeCl_3 , catalytic amount, ~0.05 eq) or Aluminum chloride (AlCl_3)
- Sulfuryl chloride (SO_2Cl_2 , 1.05 eq)
- Saturated sodium bisulfite solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-ethoxybenzaldehyde in dry DCM.
- Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl_3) to the solution. The choice of a Lewis acid is critical as it polarizes the chlorinating agent, making it a more potent electrophile.^[2]
- Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction and minimize the formation of undesired byproducts.
- Chlorination: Add sulfuryl chloride (dissolved in a small amount of dry DCM) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 5 °C.

- Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench it by slowly adding it to a beaker containing a cold, saturated solution of sodium bisulfite to destroy any unreacted chlorinating agent.
- Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize acids), water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is paramount; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For a moderately polar compound like this, a non-polar solvent or a mixed-solvent system is often effective.[\[2\]](#)

Materials:

- Crude **3-Chloro-4-ethoxybenzaldehyde**
- n-Hexane
- Ethyl acetate

Procedure:

- Solvent Selection: Based on the structural similarity to related compounds, a solvent system of hexane with a small amount of ethyl acetate is a good starting point.[\[2\]](#)
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or solvent mixture) until the solid just dissolves.

- Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
- Crystallization: Further cool the flask in an ice bath to maximize the yield of the precipitated solid.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
- Drying: Dry the purified crystals under vacuum to obtain the final product, a white flaky solid.
[\[1\]](#)[\[2\]](#)

Chemical Reactivity and Strategic Applications

The utility of **3-Chloro-4-ethoxybenzaldehyde** stems from the reactivity of its functional groups, making it a versatile precursor in multi-step syntheses.

- Aldehyde Group Reactivity: The formyl group is susceptible to nucleophilic attack and condensation reactions.[\[1\]](#) This allows for its conversion into other functional groups such as alcohols (via reduction), carboxylic acids (via oxidation), imines (via reaction with primary amines), and alkenes (via Wittig-type reactions).
- Aromatic Ring Reactivity: The substituted ring can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will dictate the regioselectivity of these transformations.

Key Industrial Applications:

Caption: Major application areas for **3-Chloro-4-ethoxybenzaldehyde**.

- Pharmaceutical Synthesis: This is a primary application. The compound serves as a crucial building block for synthesizing active pharmaceutical ingredients (APIs). A notable example is its use as a known intermediate in the synthesis of Ertugliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.[\[2\]](#) It is also used in developing drugs targeting cardiovascular and central nervous system disorders.[\[3\]](#)

- Agrochemicals: It is employed in the manufacture of herbicides and pesticides, where its structure is incorporated to create molecules with specific biological activities.[3]
- Fine Chemicals: Its structure contributes to the desired chemical properties and aromatic profiles in the synthesis of specialty dyes, pigments, and fragrances.[1][3][4]
- Material Science: The compound can be incorporated into polymer formulations to enhance material properties for use in coatings and adhesives.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling **3-Chloro-4-ethoxybenzaldehyde**. The following information is synthesized from available safety data for this and structurally related compounds.

Table 3: GHS Hazard and Precautionary Information

Category	Code(s)	Description
Signal Word	Danger	[5]
Hazard Statements	H302+H312+H332H315H318 H335	Harmful if swallowed, in contact with skin or if inhaled. [5]Causes skin irritation. [5]Causes serious eye damage.[5]May cause respiratory irritation.[5][12]
Precautionary Statements	P261P280P301+P312P305+P351+P338P362+P364	Avoid breathing dust/fume/gas/mist/vapors/spray.[5][12]Wear protective gloves/protective clothing/eye protection/face protection.[5][12]IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][12]Take off contaminated clothing and wash it before reuse.[12]

Handling and Storage Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[12]

- Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[[12](#)]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[[12](#)]
 - Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[[12](#)]
 - Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[[12](#)]
 - Ingestion: Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[[12](#)]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[[12](#)] For long-term stability, store under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[[5](#)]

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